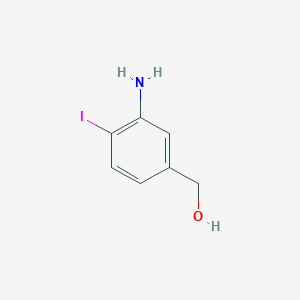

(3-Amino-4-iodophenyl)methanol

Description

(3-Amino-4-iodophenyl)methanol is an aromatic compound featuring a methanol group (-CH2OH) and an amino group (-NH2) at the 3- and 4-positions of a benzene ring, respectively, with an iodine substituent at the 4-position. For instance, the brominated analog, (3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5), has a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol . By extrapolation, the iodinated variant would have a higher molecular weight (~218 g/mol) due to iodine’s larger atomic mass compared to bromine.

Properties

IUPAC Name |

(3-amino-4-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPXDUYPYZJACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-iodophenyl)methanol typically involves the iodination of a precursor compound followed by the introduction of the amino and hydroxymethyl groups. One common method involves the following steps:

Iodination: A phenol derivative is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

Amination: The iodinated intermediate is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group.

Hydroxymethylation: Finally, the compound undergoes a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-iodophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form an amine or other derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as thiols, amines, or cyanides can be used to replace the iodine atom.

Major Products Formed

Oxidation: Formation of (3-Amino-4-iodophenyl)aldehyde or (3-Amino-4-iodophenyl)carboxylic acid.

Reduction: Formation of (3-Amino-4-iodophenyl)amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

One notable application of (3-Amino-4-iodophenyl)methanol is in the field of anticancer research. Compounds containing iodine are often associated with enhanced biological activity due to the unique properties imparted by the halogen. For instance, derivatives of 4-iodophenyl have shown promising results against breast cancer cell lines such as MCF7, where they exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin . The incorporation of the amino group enhances solubility and bioactivity, making these compounds suitable candidates for further development.

1.2. Neurological Disorders

Research has indicated that compounds similar to this compound can act as antagonists for P2X3 receptors, which are implicated in pain sensation and neurological disorders. The structure-activity relationship studies have demonstrated that modifications to the iodine substitution can significantly affect the antagonistic activity towards these receptors . This opens avenues for developing new analgesics with reduced central nervous system side effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that allow for the introduction of functional groups that enhance its pharmacological properties.

2.1. Synthetic Pathways

Recent studies have explored synthetic routes involving iodocyclization techniques that yield derivatives with enhanced biological profiles. For example, the synthesis of 3-amino-4-iodothiophenes through regioselective iodo-cyclization has been documented, providing a framework for creating more complex molecules based on this compound .

2.2. Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy of this compound derivatives. Variations in halogen substitutions, such as fluorine or bromine alongside iodine, have shown to influence metabolic stability and biological activity significantly .

3.1. Antimicrobial Properties

Emerging research suggests that iodo-substituted compounds can exhibit antimicrobial properties. The presence of an iodine atom in quinoline derivatives has been linked to their effectiveness against various microbial strains . This suggests that this compound and its derivatives could be explored further as potential antimicrobial agents.

3.2. Inhibitory Effects on Cell Growth

Studies have also indicated that compounds related to this compound can inhibit cell growth in various cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest . The specific pathways through which these compounds exert their effects are a subject of ongoing research.

Case Studies and Findings

Mechanism of Action

The mechanism of action of (3-Amino-4-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain molecular targets, while the amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(3-Amino-4-bromophenyl)methanol (CAS 1261666-42-5)

- Structural Similarities: Both compounds share the same core structure with a methanol and amino group.

- Key Differences: Halogen Effects: The iodine atom in (3-Amino-4-iodophenyl)methanol increases molecular polarizability and may enhance stability in cross-coupling reactions compared to bromine. However, bromine’s smaller atomic radius could improve solubility in polar solvents . Synthetic Utility: Brominated derivatives are more commonly used in Suzuki-Miyaura couplings due to bromine’s balance of reactivity and cost, whereas iodinated analogs may require specialized catalysts .

4-Amino-3-methoxy-benzenemethanol

- Structural Features : This compound replaces iodine with a methoxy group (-OCH3) at the 4-position.

- Impact of Substituents :

- The methoxy group is electron-donating, increasing the electron density of the aromatic ring, which contrasts with iodine’s electron-withdrawing nature. This difference affects reactivity in electrophilic substitutions .

- Methoxy derivatives often exhibit improved solubility in organic solvents compared to halogenated analogs .

Amino-Alcohol Derivatives

2-((3-Amino-4-methoxyphenyl)amino)ethanol (CAS 83763-47-7)

- Structural Comparison: Features an ethanol (-CH2CH2OH) side chain instead of methanol and includes a methoxy group.

- The absence of a halogen reduces molecular weight (182.22 g/mol vs. ~218 g/mol for the iodinated compound) and alters metabolic pathways .

(3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one)

- Complexity: This heterocyclic compound includes an imidazolone ring and indole moiety, diverging significantly from the simpler aryl methanol structure.

- Biological Relevance: Such derivatives are studied for anticancer activity, suggesting that this compound’s iodine substituent could similarly modulate interactions with biological targets like DNA or enzymes .

Data Table: Key Properties of Comparable Compounds

*Estimated based on brominated analog .

Biological Activity

(3-Amino-4-iodophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a hydroxymethyl group, and an iodine atom attached to a phenyl ring. The presence of the iodine atom significantly influences its chemical properties, enhancing reactivity and potential interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | C7H8I N O |

| Molecular Weight | 227.05 g/mol |

| Functional Groups | Amino (-NH2), Hydroxymethyl (-CH2OH), Iodine (-I) |

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The iodine atom enhances binding affinity, while the amino and hydroxymethyl groups facilitate hydrogen bonding. This interaction may modulate enzyme activity or receptor function, contributing to its therapeutic potential.

Anticancer Activity

Research indicates that this compound derivatives may exhibit anticancer properties. For instance, studies involving radioiodinated derivatives have shown promising results in targeting breast cancer cells. In vitro experiments demonstrated significant uptake in MCF-7 breast cancer cells, suggesting potential for diagnostic imaging and therapeutic applications .

Antioxidant Properties

Antioxidant activity is another area of interest for this compound. Compounds with similar structures have been shown to exhibit significant antioxidant effects, which may help in reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .

Antibacterial Activity

The antibacterial potential of this compound has been explored in several studies. Its derivatives have demonstrated inhibitory effects against various bacterial strains, indicating a possible role in developing new antibacterial agents .

Case Studies and Research Findings

- Breast Cancer Targeting : A study highlighted the synthesis of radiolabeled derivatives for targeting breast cancer cells. The uptake in MCF-7 cells was recorded at 49%, showcasing the compound's potential in oncological applications .

- Antioxidant Efficacy : In assays measuring antioxidant activity, compounds related to this compound displayed significant inhibition of lipid peroxidation and free radical scavenging abilities, suggesting their utility in preventing oxidative damage .

- Antibacterial Testing : In tests against common pathogens, derivatives exhibited minimum inhibitory concentrations (MIC) that suggest effectiveness against bacterial infections. For example, certain derivatives showed MIC values as low as 0.22 mg/mL against sensitive strains .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenyl derivatives:

| Compound | Iodine Presence | Biological Activity |

|---|---|---|

| (3-Amino-4-bromophenyl)methanol | No | Moderate antibacterial; lower reactivity |

| (3-Amino-4-chlorophenyl)methanol | No | Similar but less potent than iodo derivative |

| (3-Amino-4-fluorophenyl)methanol | No | Lower binding affinity; less biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.